cis-4-(Boc-amino)-1-methylcyclohexanol
Description
Significance of Substituted Cyclohexanol (B46403) Derivatives as Chiral Scaffolds
Substituted cyclohexanol derivatives are fundamental scaffolds in organic synthesis due to the prevalence of the cyclohexane (B81311) ring in a vast array of natural products and pharmaceutical drugs. nih.gov The six-membered carbocycle provides a rigid and well-defined three-dimensional framework that chemists can use to orient functional groups in specific spatial arrangements. This conformational rigidity, primarily in the stable chair form, is crucial for designing molecules that can selectively interact with biological targets such as enzymes and receptors.
The introduction of substituents onto the cyclohexane ring creates stereogenic centers, leading to the possibility of multiple stereoisomers. When these derivatives are synthesized in an enantiomerically pure form, they serve as chiral scaffolds—foundational units from which more complex chiral molecules can be built. hilarispublisher.com The hydroxyl group of a cyclohexanol provides a versatile handle for subsequent chemical transformations, including oxidation, esterification, or etherification, allowing for the stepwise construction of intricate molecular targets. The ability to control the relative (cis/trans) and absolute stereochemistry of these substituents is a central goal in modern synthesis, making chiral cyclohexanol derivatives highly valuable starting materials. nih.govmdpi.com
Role of Boc-Protected Amino Alcohols as Versatile Building Blocks
Amino alcohols are bifunctional compounds that contain both an amine and an alcohol group, making them highly versatile building blocks. However, the inherent reactivity of the amine group, which can act as both a base and a nucleophile, often necessitates the use of a protecting group during multi-step syntheses to prevent unwanted side reactions. nih.gov
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robust nature. researchgate.net It is stable under a wide range of reaction conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents. researchgate.net Despite its stability, the Boc group can be removed cleanly under mild acidic conditions, such as with trifluoroacetic acid, ensuring that other sensitive functional groups in the molecule remain intact. researchgate.net
The combination of a Boc-protected amine and an alcohol within the same molecule, as in cis-4-(Boc-amino)-1-methylcyclohexanol, creates a powerful synthetic intermediate. The protected amine is rendered inert, allowing chemists to selectively perform reactions at the alcohol position. Subsequently, the Boc group can be removed to reveal the free amine, which can then participate in further transformations like amide bond formation or alkylation. This orthogonal reactivity makes Boc-protected amino alcohols essential tools for the efficient and controlled synthesis of complex molecules.
Overview of Stereochemical Challenges in Cyclohexane Synthesis
The synthesis of substituted cyclohexanes is fraught with stereochemical challenges. The cyclohexane ring is not planar but exists predominantly in a low-energy chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). mvpsvktcollege.ac.in The chair conformation can undergo a "ring flip" to an alternative chair form, in which all axial substituents become equatorial and vice versa. mvpsvktcollege.ac.in Generally, conformations with bulky substituents in the equatorial position are more stable to avoid unfavorable 1,3-diaxial interactions.
When two or more substituents are present, the possibility of cis and trans diastereomers arises. libretexts.org A cis isomer has both substituents on the same side of the ring's general plane, while a trans isomer has them on opposite sides. mvpsvktcollege.ac.in Controlling this relative stereochemistry is a significant synthetic hurdle.
The stereocontrolled formation of molecules with several adjacent stereogenic centers is a greater challenge, as the number of possible stereoisomers increases exponentially. nih.gov Achieving high diastereoselectivity and enantioselectivity in the construction of polysubstituted cyclohexane rings often requires sophisticated strategies, such as the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions, to favor the formation of a single desired stereoisomer. nih.govyoutube.com
Current Research Landscape and Gaps for this compound
The current research landscape for this compound indicates that it is primarily utilized as a commercially available building block for chemical synthesis. Its de-protected precursor, cis-4-amino-1-methylcyclohexanol (B66319), is also available from chemical suppliers. chemscene.comachemblock.com However, a review of scientific literature reveals a notable gap: there is a lack of dedicated research articles detailing the specific synthetic applications or novel methodologies developed using this particular compound.
Research in this area has tended to focus on structurally related analogs. For instance, significant work has been done on the stereoselective synthesis of cis- and trans-4-aminocyclohexanol (B47343) (lacking the 1-methyl group) using enzymatic methods like ketoreductases and amine transaminases. researchgate.net Other studies have explored the production of various trans-4-substituted cyclohexane-1-amines for pharmaceutical applications. nih.gov
The distinguishing feature of this compound is the presence of a tertiary alcohol, a direct consequence of the methyl group at the C-1 position. This sets it apart from the more widely studied secondary aminocyclohexanols. The steric hindrance around this tertiary alcohol could influence its reactivity in subsequent transformations, potentially offering unique selectivity or, conversely, posing synthetic challenges. The full synthetic potential conferred by this specific combination of a cis-1,4-amino alcohol arrangement with a tertiary hydroxyl group remains largely unexplored. Therefore, a significant research gap exists in characterizing the reactivity of this building block and demonstrating its utility in the asymmetric synthesis of novel complex molecules.
Data Tables
Table 1: Physicochemical Properties of cis-4-Amino-1-methylcyclohexanol This table details properties of the de-protected parent amine.
| Property | Value |
| CAS Number | 177906-46-6 chemscene.comachemblock.com |
| Molecular Formula | C₇H₁₅NO chemscene.comachemblock.com |
| Molecular Weight | 129.20 g/mol chemscene.comachemblock.com |
| IUPAC Name | rel-(1s,4s)-4-amino-1-methylcyclohexan-1-ol achemblock.com |
| Purity | ≥97% chemscene.comachemblock.com |
Table 2: Overview of Boc-Protection for Amines
| Method Feature | Description |
| Common Reagent | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O |
| Reaction Conditions | Typically performed in the presence of a base (e.g., sodium hydroxide, DMAP) in various solvents like water, acetonitrile (B52724), or THF. researchgate.net |
| Group Stability | The N-Boc group is stable towards most bases, nucleophiles, and catalytic hydrogenation. researchgate.net |
| Deprotection | Commonly achieved under mild anhydrous acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in methanol). nih.gov |
| Versatility | The protection/deprotection strategy allows for selective reactions at other functional groups within a molecule. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKXFTPOGGFHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169806 | |
| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233764-31-3 | |
| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Reactions
Reactions at the Boc-Protected Amine Moiety
The Boc-protecting group on the amine functionality offers both stability under many reaction conditions and the possibility of selective removal to unmask the primary amine for further functionalization.
The removal of the Boc group is a common and crucial step in multi-step synthesis. It is typically achieved under acidic conditions, which cleave the tert-butyl carbamate (B1207046) to release the free amine, isobutylene (B52900), and carbon dioxide. The choice of acid and solvent is critical to ensure selectivity, especially in the presence of other acid-sensitive functional groups.
Commonly employed methods for the deprotection of Boc-protected amines are effective and generally high-yielding. A frequently used reagent is hydrochloric acid (HCl) in an organic solvent such as dioxane or diethyl ether. For instance, the deprotection of a structurally similar compound, tert-butyl 4-hydroxy-4-methylcyclohexylcarbamate, was successfully achieved using a 2 M solution of HCl in diethyl ether, stirring at room temperature for several hours to yield the corresponding 4-amino-1-methylcyclohexanol hydrochloride salt. nih.gov Another widely used protocol involves treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). reddit.com Thermal deprotection in the absence of an acid catalyst, often performed in continuous flow reactors at high temperatures, represents an alternative strategy. nih.gov
| Reagent/Condition | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Hydrochloric Acid (HCl) | Dioxane, Diethyl Ether | 0°C to Room Temperature | Product is isolated as the hydrochloride salt. nih.govnih.gov |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature | TFA is volatile and easily removed, but corrosive. reddit.com |
| Phosphoric Acid (H₃PO₄) | Aqueous | Room Temperature | A mild and environmentally benign option. organic-chemistry.org |
| Thermal (No catalyst) | Methanol, Acetonitrile (B52724) | 170-300°C (Flow Reactor) | Useful for selective deprotection in poly-Boc compounds. nih.gov |
Once the Boc group is removed, the resulting primary amine of cis-4-amino-1-methylcyclohexanol (B66319) serves as a nucleophile, enabling a wide range of N-functionalization reactions.
Acylation: The free amine can be readily acylated to form amides using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. For example, the reaction of the deprotected amine with an acid chloride (e.g., benzoyl chloride) in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-benzoyl derivative. Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) can be used to form amide bonds with carboxylic acids under mild conditions. reddit.comresearchgate.net
Alkylation: N-alkylation can be achieved through reductive amination or by direct reaction with alkyl halides. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the secondary or tertiary amine. Direct alkylation with alkyl halides can be effective but may lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Other N-Functionalizations: The primary amine can also undergo other important transformations, including sulfonylation with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides, or reaction with isocyanates to produce ureas. These derivatizations are crucial for modifying the molecule's properties for various applications.
Reactions at the Hydroxyl Group
The tertiary hydroxyl group of cis-4-(Boc-amino)-1-methylcyclohexanol is also a key site for chemical modification. Its reactivity is typical of a tertiary alcohol, which influences the types of reactions it can undergo.
The oxidation of the hydroxyl group in this compound would lead to the formation of the corresponding ketone, 4-(Boc-amino)-1-methylcyclohexan-1-one. However, the oxidation of tertiary alcohols is not possible under standard conditions as it would require the breaking of a carbon-carbon bond. The hydroxyl group in this specific compound is tertiary because it is attached to a carbon atom that is bonded to three other carbon atoms (C1 of the ring, the methyl group, and C2 of the ring). Therefore, this reaction is not applicable to the specified compound. In the analogous secondary alcohol, cis-4-(Boc-amino)cyclohexanol, the axial hydroxyl group would be more sterically accessible and potentially more reactive towards oxidation compared to an equatorial hydroxyl group. reddit.com
Esterification: The tertiary hydroxyl group can be esterified, though often requiring more forcing conditions than primary or secondary alcohols due to steric hindrance. Acylation can be achieved using highly reactive acylating agents like acid anhydrides or acid chlorides in the presence of a catalyst such as 4-(N,N'-dimethylamino)pyridine (DMAP). nih.gov Steglich esterification, using DCC or EDC with a carboxylic acid, is another viable method. reddit.com
Etherification: The formation of ethers from a tertiary alcohol, such as in Williamson ether synthesis, is generally inefficient due to the steric hindrance around the hydroxyl group, which favors elimination reactions over substitution. However, under specific conditions, such as using a strong base to form the alkoxide followed by reaction with a primary alkyl halide, ether formation may be possible.
The hydroxyl group itself is a poor leaving group (hydroxide ion, OH⁻). masterorganicchemistry.com To facilitate nucleophilic substitution reactions at the carbinol carbon, it must first be converted into a better leaving group. This is a common strategy in organic synthesis to activate alcohols for further transformations. nih.gov
One of the most effective methods is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs). masterorganicchemistry.com This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. pearson.comchegg.com The resulting tosylate or mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 or Sₙ1 reactions. This activation allows for the introduction of various functionalities, such as halides, azides, and nitriles, at the C1 position of the cyclohexane (B81311) ring. nih.govpearson.com
| Leaving Group | Reagent | Abbreviation | Typical Base |
|---|---|---|---|
| Tosylate | p-Toluenesulfonyl chloride | TsCl | Pyridine |
| Mesylate | Methanesulfonyl chloride | MsCl | Triethylamine, Pyridine |
| Triflate | Triflic anhydride | Tf₂O | Pyridine |
Cyclization and Heterocycle Formation
The presence of both a nucleophilic Boc-protected amine and a hydroxyl group in a cis-1,4-relationship provides a powerful platform for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures.
The intramolecular cyclization of N-Boc protected amino alcohols is a well-established method for the synthesis of oxazolidinones, which are important structural motifs in many pharmacologically active compounds. researchgate.net For a substrate like this compound, this transformation can be envisioned to proceed via a two-step sequence.
First, the tertiary alcohol is converted into a good leaving group, typically a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. researchgate.net The resulting mesylate is often not isolated but is treated directly with a base to promote intramolecular cyclization. In this key step, the oxygen atom of the Boc-carbamate acts as an intramolecular nucleophile, displacing the leaving group in an SN2 fashion. This process leads to the formation of a bicyclic oxazolidinone, effectively fusing the newly formed five-membered ring to the cyclohexane core. researchgate.netresearchgate.net
This cyclization strategy is efficient for generating conformationally restricted bicyclic systems from cyclic amino alcohol precursors. researchgate.net The general conditions for this type of transformation are summarized in the table below.
| Step | Reagents | Typical Conditions | Outcome |
| Activation of Alcohol | Methanesulfonyl chloride (MsCl), Triethylamine (Et3N) | Dichloromethane (CH2Cl2), 0 °C | Formation of an intermediate mesylate |
| Cyclization | Dimethylaminopyridine (DMAP) or other base | Dimethylformamide (DMF), elevated temperature (e.g., 120 °C) | Intramolecular SN2 displacement to form the bicyclic oxazolidinone |
This table presents a generalized reaction scheme for the formation of oxazolidinones from N-Boc-aminoalcohols based on established literature procedures. researchgate.net
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles recognized as privileged scaffolds in drug discovery, known for inhibiting various protein kinases. nih.govrsc.org While the direct synthesis of the pyrazolo[3,4-d]pyrimidine core using a cyclohexanol (B46403) derivative as the primary starting material is not a commonly reported pathway, cyclohexanol moieties are often incorporated as substituents onto the heterocyclic system to modulate its pharmacological properties. researchgate.net
One prominent method for attaching a cyclohexanol-derived fragment is through palladium-catalyzed cross-coupling reactions. For instance, a pre-functionalized pyrazolo[3,4-d]pyrimidine containing a halogen or triflate can be coupled with a cyclohexanol derivative bearing a reactive group, such as a terminal alkyne. A specific example involves the Sonogashira coupling of 1-ethynylcyclohexanol with an iodinated pyrazolo[3,4-d]pyrimidine derivative. researchgate.net This reaction effectively forges a carbon-carbon bond between the heterocycle and the cyclohexanol substituent.
| Reaction Type | Reactants | Catalyst/Reagents | Reference |
| Sonogashira Coupling | Halogenated pyrazolo[3,4-d]pyrimidine, 1-Ethynylcyclohexanol | Pd(PPh3)2Cl2, CuI, Triethylamine (TEA) | researchgate.net |
This table illustrates a documented method for incorporating a cyclohexanol moiety onto a pyrazolo[3,4-d]pyrimidine scaffold.
Carbon-Carbon Bond Forming Reactions Involving the Cyclohexane Ring System
Carbon-carbon bond formation is a cornerstone of organic synthesis for building molecular complexity. fiveable.mechemistry.coach For this compound, C-C bond formation can be envisioned through several hypothetical pathways, typically requiring initial modification of the existing functional groups.
A primary strategy would involve the oxidation of the tertiary alcohol at the C1 position to a ketone. This transformation would yield cis-4-(Boc-amino)-1-oxocyclohexane as a key intermediate. The newly introduced carbonyl group serves as an electrophilic handle for a variety of classic C-C bond-forming reactions:
Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the C1 position, generating a new tertiary alcohol.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide would convert the ketone into an exocyclic double bond, providing a scaffold for further functionalization such as epoxidation or dihydroxylation. fiveable.me
Aldol (B89426) Condensation: Under basic or acidic conditions, the ketone could react with another carbonyl compound to form a β-hydroxy ketone, thereby creating a new C-C bond and extending the carbon framework. fiveable.me
These transformations, while not specifically documented for this compound itself, represent standard and plausible synthetic operations that could be applied to its derivatives to modify the cyclohexane ring system.
Remote Hydrofunctionalization of Alkenyl Analogs
Remote hydrofunctionalization is a modern synthetic strategy that allows for the functionalization of C-H bonds at positions distal to an existing functional group, often by using a transition-metal catalyst that "walks" along a carbon chain. nih.gov To apply this chemistry to a derivative of this compound, one would first need to synthesize an alkenyl analog. For example, the methyl group at C1 could be replaced with an alkenyl chain (e.g., an allyl or homoallyl group).
With such an alkenyl amine substrate, transition metal-catalyzed remote hydrofunctionalization could be employed to install new functionality at previously unactivated methylene (B1212753) (CH2) groups along the chain. nih.gov The directing group, in this case the amine, guides the catalyst to perform a series of isomerizations of the double bond along the alkyl chain, followed by a regioselective functionalization reaction.
| Reaction Type | Catalyst System | Functionality Introduced | Reference |
| Remote Hydroamination | Nickel or Palladium-based catalysts | Amino group | nih.gov |
| Remote Hydroboration | Cobalt-based catalysts | Boryl group (can be oxidized to an alcohol) | nih.gov |
This table summarizes types of remote hydrofunctionalization reactions that could potentially be applied to alkenyl analogs of the title compound.
This approach offers a powerful method for achieving site-selective functionalization of alkyl chains, which is a significant challenge in organic synthesis. The application of this methodology would provide access to a variety of novel aminocyclohexanol derivatives functionalized at specific, remote positions.
Mechanistic Investigations in Synthesis and Reactivity
Mechanistic Pathways of Stereoselective Hydrogenation of Aromatic Compounds
The stereoselective hydrogenation of aromatic compounds is a critical transformation for the synthesis of saturated cyclic molecules with defined stereochemistry, such as the precursors to cis-4-(Boc-amino)-1-methylcyclohexanol. The mechanism of this process is complex and highly dependent on the catalyst, substrate, and reaction conditions. While direct mechanistic studies on the specific hydrogenation to form the parent aminocyclohexanol of the target molecule are not extensively detailed in the provided search results, the principles of stereoselective synthesis of substituted cyclohexanones and related compounds offer valuable insights.
The diastereoselective synthesis of highly functionalized cyclohexanones often involves cascade reactions, such as Michael-aldol reactions. beilstein-journals.org These processes highlight the importance of controlling stereocenters during ring formation. In one such instance, the synthesis of functionalized cyclohexanones from curcumins and arylidenemalonates proceeded with complete diastereoselectivity in most cases. beilstein-journals.org This level of control is achieved through a carefully orchestrated sequence of bond formations.
Furthermore, the synthesis of polyfunctional cyclohexanones via organocatalyzed Michael-aldol domino reactions demonstrates that diastereoselectivity is governed by Curtin-Hammett kinetics associated with selective aldol (B89426) cyclization. nih.gov This suggests that the relative energies of the transition states leading to different diastereomers are the determining factor for the product distribution. nih.gov In these reactions, an initial diastereodivergent Michael addition may occur, generating a mixture of interconverting diastereomers. nih.gov Subsequently, these intermediates undergo a stereoconvergent cyclization through a chair-like transition state to yield a single diastereomer of the cyclized product. nih.govnih.gov
While not a direct hydrogenation, these examples underscore the mechanistic principles that govern stereoselectivity in the formation of substituted cyclohexanes. The control over diastereoselectivity is often achieved by directing the reaction through specific transition states and intermediates, a principle that is also fundamental to stereoselective hydrogenation of aromatic rings.
Studies on Nucleophilic Substitution Mechanisms in Amino Alcohol Transformations (e.g., SN1/SN2 Competition)
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and their mechanisms, primarily the SN1 and SN2 pathways, are crucial in understanding the reactivity of amino alcohols like this compound. The competition between these two mechanisms is dictated by several factors including the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. ucsb.eduorganic-chemistry.org
The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate. ucsb.edumasterorganicchemistry.com The rate-determining step is the formation of this carbocation, and therefore, the stability of the carbocation is a key factor. masterorganicchemistry.comsavemyexams.com Tertiary substrates readily undergo SN1 reactions due to the formation of a stable tertiary carbocation. savemyexams.comyoutube.com The carbocation intermediate is planar, allowing the nucleophile to attack from either face, which can lead to a mixture of retention and inversion of configuration, often resulting in racemization. organic-chemistry.orgmasterorganicchemistry.com Polar protic solvents can stabilize the ionic intermediates, thus favoring the SN1 pathway. organic-chemistry.org
The SN2 mechanism , in contrast, is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comulethbridge.ca This backside attack results in an inversion of the stereochemistry at the reaction center. organic-chemistry.orgulethbridge.ca The rate of an SN2 reaction is sensitive to steric hindrance; therefore, it is favored for primary and secondary substrates over tertiary ones. savemyexams.comyoutube.comulethbridge.ca
In the context of amino alcohol transformations, the structure of the cyclohexyl ring and the nature of the substituents will heavily influence the preferred mechanistic pathway. For a tertiary alcohol like this compound, if the hydroxyl group is converted into a good leaving group, a subsequent nucleophilic substitution would likely proceed through an SN1 mechanism due to the formation of a stable tertiary carbocation. However, the bulky nature of the cyclohexane (B81311) ring and the substituents could also influence the accessibility of the electrophilic carbon, potentially impacting the reaction pathway.
The following table summarizes the key differences between the SN1 and SN2 mechanisms:
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Number of Steps | Two (or more) | One |
| Intermediate | Carbocation | None (Transition state) |
| Substrate Preference | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |
| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
This table is based on information from multiple sources. ucsb.eduorganic-chemistry.orgmasterorganicchemistry.comsavemyexams.comyoutube.commasterorganicchemistry.comulethbridge.ca
Catalytic Cycle Elucidation in Advanced Functionalization Reactions (e.g., Photoredox Catalysis, Cobalt-Catalysis)
Advanced functionalization reactions, such as those employing photoredox and cobalt catalysis, offer powerful tools for the modification of complex molecules. Elucidating the catalytic cycles of these reactions is key to understanding their mechanisms and optimizing their efficiency.
Cobalt-Catalysis: Cobalt-catalyzed C-H functionalization has emerged as a sustainable alternative to reactions traditionally catalyzed by more expensive noble metals like rhodium. acs.orgethz.ch Mechanistic studies, combining theoretical and experimental approaches, have been crucial in understanding the pathways of these reactions. nih.gov For instance, in the cobalt-catalyzed alkoxylation of C(sp²)–H bonds, two possible mechanisms have been investigated: a single electron transfer (SET) pathway and a concerted metalation–deprotonation (CMD) pathway. nih.gov DFT calculations have suggested that the SET step, rather than C-H activation, can be the rate-determining step in certain cobalt-catalyzed C-H functionalizations. nih.gov
A general catalytic cycle for a cobalt(III)-catalyzed C-H functionalization can involve the following key steps:
C-H Activation: A directing group on the substrate coordinates to the cobalt center, bringing it in proximity to the C-H bond to be functionalized. This is followed by C-H bond cleavage, often through a CMD mechanism, to form a cobaltacyclic intermediate. core.ac.uk
Oxidative Addition/Insertion: The functionalizing agent (e.g., an electrophile) reacts with the cobaltacycle.
Reductive Elimination: The final C-C or C-heteroatom bond is formed, releasing the functionalized product and regenerating the active cobalt catalyst.
Cobalt catalysts have also been shown to be effective in the cleavage of unstrained C-C bonds through β-carbon elimination of alcohols. acs.orgethz.ch In these reactions, a cobalt-aryl intermediate is generated, which can then be trapped by various electrophiles to form new C-C bonds. acs.orgethz.ch
Photoredox Catalysis: Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.govacs.org These reactions often involve the generation of radical intermediates. nih.govacs.orgresearchgate.net A typical photoredox catalytic cycle involves:
Photoexcitation: A photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) absorbs a photon of visible light, promoting it to an excited state. acs.orgnih.gov
Single-Electron Transfer (SET): The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor (often a tertiary amine), generating a more potent reducing agent. nih.govacs.org In an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor.
Radical Generation: The reduced or oxidized photocatalyst then reacts with the substrate to generate a radical intermediate. nih.govacs.org
Radical Reaction and Product Formation: The radical intermediate undergoes the desired transformation (e.g., addition to an alkene, C-H functionalization). rsc.orgnih.govrsc.org
Catalyst Regeneration: The photocatalyst is returned to its ground state through another SET event, completing the catalytic cycle. nih.gov
The functionalization of saturated aza-heterocycles is a notable application of photoredox catalysis. rsc.orgnih.gov For instance, a two-step approach involving a photoredox-catalyzed dehydrogenation to form an ene-carbamate, followed by a hydrofunctionalization, allows for the β-functionalization of these heterocycles. nih.gov The mechanism of the initial dehydrogenation is proposed to involve a photoinduced electron transfer event between a nitrate (B79036) anion and the excited photocatalyst, leading to the formation of a nitryl radical which then abstracts a hydrogen atom. nih.gov
Role of Intermediates in Controlling Diastereoselectivity and Regioselectivity
The control of diastereoselectivity and regioselectivity in chemical reactions is paramount for the efficient synthesis of complex molecules with specific three-dimensional structures. The formation and reactivity of key intermediates often play a decisive role in determining the stereochemical and regiochemical outcome of a reaction. researchgate.netnumberanalytics.com
In the context of synthesizing substituted cyclohexanes, such as the core of this compound, the stereochemistry is often set during the ring-forming step. Asymmetric organocatalyzed annulation reactions are powerful methods for constructing stereochemically dense carbocycles. nih.gov Mechanistic studies of these reactions have revealed that the diastereoselectivity can be governed by Curtin-Hammett kinetics. nih.govnih.gov This principle applies when a set of rapidly interconverting intermediates (diastereomers) react through different pathways to form different products, and the product ratio is determined by the difference in the free energies of the respective transition states, not by the relative populations of the ground-state intermediates.
For example, in a Michael-aldol domino reaction to form polyfunctional cyclohexanones, the initial Michael addition can be diastereodivergent, leading to a mixture of acyclic diastereomeric intermediates. nih.gov These intermediates can then interconvert. The subsequent aldol cyclization, however, proceeds through a stereoconvergent pathway, where one diastereomer of the cyclized product is formed preferentially. nih.govnih.gov This stereoconvergence is attributed to the selective aldolization of the acyclic intermediates through a highly ordered, chair-like transition state, which is lower in energy than the transition states leading to other diastereomers. nih.govnih.gov
The following table illustrates the findings from a study on a diastereoselective (3+3)-annulation reaction:
| Reaction Stage | Stereochemical Outcome | Mechanistic Rationale |
| Initial Michael Addition | Diastereodivergent | Formation of a mixture of interconverting acyclic intermediates. |
| Aldol Cyclization | Stereoconvergent | The intermediates cyclize through a favored chair-like transition state, leading to a single major diastereomer of the product. |
| Overall Diastereoselectivity | High (e.g., 16:1 dr) | Governed by Curtin-Hammett kinetics, where the energy of the transition state for cyclization determines the product distribution. |
This table is based on information from multiple sources. nih.govnih.gov
The steric and electronic properties of the substituents on the intermediates and in the transition states are critical for achieving high levels of diastereoselectivity. researchgate.netnumberanalytics.com For instance, in nucleophilic substitution reactions of acyclic acetals, a remote carbonyl group can induce 1,2-asymmetric induction, with the diastereoselectivity depending on the size of the nucleophile and the alkyl substituents. nih.gov Similarly, in the iron-catalyzed diastereoselective synthesis of disubstituted pyrrolidines, the choice of ancillary ligand on the iron catalyst was found to be crucial for controlling the diastereomeric ratio, highlighting the role of the catalyst-substrate intermediate in dictating the stereochemical outcome. nih.gov
Applications As Chiral Building Blocks and Synthetic Intermediates
Utilization in the Synthesis of Complex Organic Molecules
Chiral 1,3-amino alcohols are recognized as fundamental structural motifs in a wide array of natural products and medicinally important compounds. mdpi.com The cis-1,4-disubstituted cyclohexane (B81311) core of cis-4-(Boc-amino)-1-methylcyclohexanol provides a conformationally restricted framework that is valuable for the synthesis of complex target molecules.
A practical application of this building block is demonstrated in the synthesis of substituted pyrimidine (B1678525) derivatives. A mixture of cis- and trans-4-(Boc-amino)-1-methylcyclohexanol can be reacted with 2-amino-4-chloro-6-methylpyrimidine. Following this reaction, the Boc-protecting group is removed, and the resulting aminocyclohexanol derivative is coupled with the pyrimidine. This sequence ultimately yields complex heterocyclic compounds, with the isomeric products being separable by chromatographic methods. This highlights the utility of the aminomethylcyclohexanol scaffold in constructing elaborate molecules with potential biological activity.
Precursors for Pharmaceutical Intermediates and Lead Compounds
The aminocyclohexanol framework is a privileged scaffold in medicinal chemistry due to its ability to present functional groups in well-defined spatial orientations, facilitating precise interactions with biological targets.
This compound serves as an excellent precursor for a variety of bioactive amines. The Boc group can be deprotected under acidic conditions to reveal the primary amine, which can then be subjected to a wide range of transformations, including alkylation, acylation, and arylation, to generate libraries of derivatives for biological screening. The inherent stereochemistry of the starting material allows for the synthesis of enantiomerically pure or diastereomerically enriched compounds, which is crucial for developing selective therapeutic agents. The core structure is a derivative of cyclohexanol (B46403), a class of compounds recognized for its utility in creating pharmaceutical and other industrially significant chemicals. rsc.org
Understanding the structure-activity relationship (SAR) is a cornerstone of modern drug discovery, and stereochemistry plays a pivotal role. The synthesis of both cis and trans isomers of a target molecule allows researchers to probe how the spatial arrangement of functional groups affects biological activity. mdpi.com
The synthesis of 4-(Boc-amino)-1-methylcyclohexanol often begins with the Grignard reaction of 4-N-Boc-aminocyclohexanone with a methylmagnesium bromide reagent. This reaction typically produces a mixture of the cis and trans diastereomers. This mixture can either be separated to provide stereochemically pure starting materials, or the isomeric mixture can be carried through a synthetic sequence, with separation occurring at a later stage. This process provides access to distinct stereoisomers, enabling comprehensive SAR studies to determine the optimal configuration for interaction with a specific biological target.
| Property | Value |
|---|---|
| CAS Number | 233764-30-2 |
| Molecular Formula | C12H23NO3 |
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate |
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress. nih.gov The dysregulation of JNK signaling is implicated in various diseases, including inflammatory disorders and neurodegenerative conditions, making JNK inhibitors a significant area of therapeutic research. nih.govresearchgate.net Various heterocyclic scaffolds, such as 11H-indeno[1,2-b]quinoxalin-11-one, are being investigated for their potential as JNK inhibitors. nih.govresearchgate.net While a direct synthesis of a JNK inhibitor from this compound is not prominently documented in the literature, closely related aminocyclohexane derivatives are utilized as key intermediates for kinase inhibitors. The rigid cyclohexane scaffold is ideal for positioning substituents to fit into the ATP-binding pocket of kinases, making this class of compounds highly valuable for designing targeted therapies.
Applications in Agrochemical Development
The development of novel agrochemicals is essential for modern agriculture. Substituted cyclohexanols and cyclohexanones are known to be important intermediates in the synthesis of various agrochemicals, including herbicides and insecticides. researchgate.netprinceton.edu The structural motifs found in this compound are relevant to this field. While specific examples detailing the direct incorporation of this exact compound into a commercial agrochemical are not widely published, the broader class of aminocyclohexanol derivatives is recognized for its potential use in creating new active ingredients for crop protection. rsc.org The patent literature for agrochemicals frequently features cyclohexane derivatives, indicating the ongoing interest in these scaffolds for developing new pesticides and herbicides. global-agriculture.comagribusinessglobal.com
Role in Ligand and Catalyst Design for Asymmetric Synthesis
Chiral amino alcohols are a cornerstone of asymmetric catalysis, frequently serving as precursors to chiral ligands that can coordinate to metal centers and induce enantioselectivity in chemical reactions. mdpi.com The defined stereochemistry and bifunctional nature (amine and alcohol) of compounds like this compound make them attractive candidates for this purpose.
Stereochemical Aspects and Conformational Analysis
Determination of Relative and Absolute Stereochemistry
The stereochemistry of cis-4-(Boc-amino)-1-methylcyclohexanol is defined by the spatial arrangement of the Boc-amino and methyl/hydroxyl groups on the cyclohexane (B81311) ring. The "cis" designation indicates that the Boc-amino and the hydroxyl group are on the same side of the ring.
Relative Stereochemistry: The relative stereochemistry of 1,4-disubstituted cyclohexanes can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) data. In the case of this compound, the key is to determine the axial or equatorial disposition of the protons alpha to the substituents. For the cis isomer, one substituent will be in an axial position and the other in an equatorial position in one chair conformation, which then interconverts to the other chair form where the substituents switch their axial/equatorial placement.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for establishing the relative stereochemistry. For instance, a NOESY experiment would show through-space correlations between protons that are in close proximity. In a chair conformation of a cis-1,4-disubstituted cyclohexane, a strong NOE between a proton on a substituent and axial protons on the same face of the ring would confirm the cis relationship.
Absolute Stereochemistry: Determining the absolute stereochemistry of a chiral molecule like this compound requires methods that can distinguish between enantiomers. Since the molecule possesses a plane of symmetry in its achiral chair conformations, it is a meso compound and thus optically inactive, meaning it does not have enantiomers and therefore no absolute stereochemistry to be determined. However, if the substitution pattern were to introduce chirality, methods such as X-ray crystallography of a single crystal or the use of chiral derivatizing agents followed by NMR analysis would be employed.
Table 1: Spectroscopic Methods for Stereochemical Determination
| Technique | Information Yielded | Application to this compound |
| ¹H NMR | Coupling constants (J-values) reveal dihedral angles between protons, indicating axial/equatorial positions. | Analysis of the multiplicity and J-values of the proton at C4 can help determine its orientation. |
| ¹³C NMR | Chemical shifts are sensitive to the steric environment of the carbon atoms. | Axial substituents typically shield the C3 and C5 carbons (gamma-gauche effect). |
| 2D-NOESY | Detects through-space proximity of protons. | Can confirm the cis relationship by observing NOEs between the substituents or between a substituent and axial protons on the same side of the ring. |
| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule in the solid state. | Would definitively confirm the cis stereochemistry and the preferred conformation in the crystal lattice. |
Conformational Preferences and Dynamics of the cis-1,4-Disubstituted Cyclohexane Ring System
The cis-1,4-disubstituted cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angle and torsional strain. Due to the cis relationship of the substituents, one group will occupy an axial position while the other is in an equatorial position. This leads to a dynamic equilibrium between two chair conformers through a process known as ring flipping.
In one conformer, the Boc-amino group is axial and the methyl group is equatorial (at the C1 position, the hydroxyl is also present). In the other conformer, the Boc-amino group is equatorial and the methyl group is axial. The position of this equilibrium is governed by the steric bulk of the substituents, with the bulkier group preferentially occupying the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.
The tert-butoxycarbonyl (Boc) group is significantly larger than a methyl group. Therefore, the conformational equilibrium will strongly favor the chair conformation where the Boc-amino group is in the equatorial position and the methyl group is in the axial position.
Table 2: Conformational Equilibrium of this compound
| Conformer | Boc-amino Group Position | Methyl Group Position | Relative Stability | Key Steric Interactions |
| A | Axial | Equatorial | Less Stable | 1,3-diaxial interactions between the axial Boc-amino group and the axial hydrogens at C2 and C6. |
| B | Equatorial | Axial | More Stable | 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C3 and C5. |
Influence of Conformation on Reactivity and Selectivity in Chemical Transformations
The conformational preferences of the cyclohexane ring have a profound impact on the reactivity of its substituents. Axial and equatorial groups exhibit different chemical reactivity due to steric and stereoelectronic effects.
For this compound, the hydroxyl group is at a tertiary carbon (C1) and is adjacent to the carbon bearing the Boc-amino group. The reactivity of this hydroxyl group in reactions such as oxidation, esterification, or substitution will be influenced by its axial or equatorial orientation in the predominant conformation.
In the more stable conformer (B), the methyl group is axial, and the hydroxyl group is equatorial. An equatorial hydroxyl group is generally more sterically accessible to reagents than an axial one. However, the reactivity can also be influenced by the neighboring bulky Boc-amino group. For example, in an esterification reaction, the approach of the acylating agent to the equatorial hydroxyl group might be less hindered compared to the corresponding axial hydroxyl in the less stable conformer.
Furthermore, the nature of the reaction can dictate which conformer reacts. For reactions that proceed through a transition state that relieves steric strain, the less stable conformer with the axial Boc-amino group might exhibit enhanced reactivity. Conversely, for reactions sensitive to steric hindrance, the more stable conformer will be the primary reacting species.
The selectivity of reactions can also be governed by the conformation. For instance, an elimination reaction from a derivative of this alcohol would follow specific stereoelectronic requirements (e.g., anti-periplanar arrangement of the leaving group and a proton), which are directly dictated by the chair conformation.
Table 3: Predicted Reactivity Based on Conformation
| Reaction Type | Reactivity of Equatorial OH (in Conformer B) | Reactivity of Axial OH (in Conformer A) | Controlling Factors |
| Esterification | Generally more reactive due to better steric accessibility. | Less reactive due to steric hindrance from axial hydrogens. | Steric hindrance from the incoming reagent and the cyclohexane ring. |
| Oxidation | Reactivity depends on the mechanism; chromic acid oxidation is often faster for axial alcohols. | May be more reactive in certain oxidations due to relief of steric strain in the product ketone. | Steric accessibility and stereoelectronic effects in the transition state. |
| Substitution (SN1) | Formation of a planar carbocation intermediate relieves conformational constraints. | Formation of a planar carbocation intermediate relieves conformational constraints. | Stability of the carbocation. |
| Substitution (SN2) | Generally disfavored at a tertiary center. | Generally disfavored at a tertiary center. | Steric hindrance to backside attack. |
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)
Spectroscopic methods are indispensable for determining the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For cis-4-(Boc-amino)-1-methylcyclohexanol, ¹H and ¹³C NMR spectroscopy would provide key structural information.
In a hypothetical ¹H NMR spectrum, specific proton signals would be expected. The protons of the tert-butyl group of the Boc protecting group would likely appear as a sharp singlet at approximately 1.4 ppm. The methyl group on the cyclohexane (B81311) ring would also produce a singlet, likely in the range of 1.1-1.3 ppm. The protons on the cyclohexane ring would present as a series of multiplets in the region of 1.2-1.8 ppm. The proton attached to the nitrogen of the carbamate (B1207046) (NH) would typically be observed as a broad singlet, the chemical shift of which can be solvent-dependent. The proton of the hydroxyl group (OH) would also appear as a singlet, its position varying with concentration and solvent.
The corresponding ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom. The quaternary carbon of the tert-butyl group would be found around 79-80 ppm, while the methyl carbons of this group would resonate at approximately 28 ppm. The carbonyl carbon of the Boc group would have a characteristic chemical shift in the range of 155-156 ppm. The carbons of the cyclohexane ring would appear at various shifts, with the carbon bearing the hydroxyl and methyl groups (C1) and the carbon bearing the Boc-amino group (C4) being key diagnostic signals.
| Hypothetical ¹H NMR Data | |
| Chemical Shift (ppm) | Assignment |
| ~1.20 (s, 3H) | -CH₃ |
| ~1.45 (s, 9H) | -C(CH₃)₃ |
| ~1.3-1.8 (m) | Cyclohexane CH₂ |
| Variable (s, 1H) | -NH |
| Variable (s, 1H) | -OH |
| Hypothetical ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment |
| ~28.5 | -C(CH₃)₃ |
| ~30.0 | -CH₃ |
| ~35-45 | Cyclohexane CH₂ |
| ~50.0 | C4-N |
| ~70.0 | C1-O |
| ~79.5 | -C(CH₃)₃ |
| ~155.5 | C=O |
Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the structure through fragmentation analysis. Using a technique like Electrospray Ionization (ESI), the molecule would be expected to be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. For this compound (C₁₂H₂₃NO₃, Molecular Weight: 229.32), the [M+H]⁺ ion would appear at m/z 230.3. Common fragmentation patterns for Boc-protected amines involve the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da).
| Hypothetical Mass Spectrometry Data (ESI+) | |
| m/z | Assignment |
| 230.3 | [M+H]⁺ |
| 252.3 | [M+Na]⁺ |
| 174.2 | [M+H - C₄H₈]⁺ |
| 130.2 | [M+H - Boc]⁺ |
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol and the N-H stretch of the carbamate. A strong absorption around 1680-1700 cm⁻¹ would be characteristic of the C=O stretch of the carbamate group. C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.
| Hypothetical IR Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3600 (broad) | O-H and N-H stretching |
| 2850-3000 | C-H stretching |
| 1680-1700 (strong) | C=O stretching (carbamate) |
| ~1520 | N-H bending |
| ~1160 | C-O stretching |
Chromatographic Methods for Purity Assessment and Stereoisomer Separation (e.g., HPLC, Chiral HPLC, GC-MS for diastereomeric ratio)
Chromatographic techniques are essential for assessing the purity of a compound and for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The purity is determined by integrating the peak area of the main compound and any impurities, detected typically by a UV detector (as the carbamate has a chromophore).
Chiral HPLC is a specialized form of HPLC used to separate enantiomers. Since this compound is a chiral molecule, resolving its enantiomers would require a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating this class of compounds. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving separation. The ability to separate the enantiomers is crucial for research in fields where stereochemistry plays a key role in biological activity.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of the compound. While the target molecule itself may not be sufficiently volatile for direct GC analysis, derivatization of the hydroxyl group (e.g., to a silyl (B83357) ether) could facilitate analysis. GC-MS is particularly useful for assessing the diastereomeric ratio if the synthesis produces a mixture of cis and trans isomers. The different diastereomers would likely have different retention times on a standard GC column, allowing for their separation and quantification.
Crystallographic Analysis for Solid-State Structure Confirmation
X-ray Crystallography provides the most definitive evidence of molecular structure by determining the precise arrangement of atoms in a crystal. To perform this analysis, a suitable single crystal of this compound must be grown. The resulting crystal structure would confirm the connectivity of all atoms, the cis relationship between the Boc-amino and hydroxyl groups on the cyclohexane ring, and the preferred conformation of the ring in the solid state (likely a chair conformation). This technique provides unambiguous proof of the compound's stereochemistry and solid-state packing. While no public crystal structure data is available for this specific compound, analysis of related Boc-protected aminocyclohexanols has confirmed the utility of this technique for absolute structure determination.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the electronic structure and energetics of cis-4-(Boc-amino)-1-methylcyclohexanol. These calculations can provide precise values for molecular orbital energies, electron density distribution, and thermodynamic stability.
For this molecule, the highest occupied molecular orbital (HOMO) is expected to be localized around the electron-rich nitrogen atom of the Boc-amino group and the oxygen atom of the hydroxyl group. The lowest unoccupied molecular orbital (LUMO) would likely be distributed across the antibonding orbitals of the carbonyl group in the Boc protecting group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability.
Table 1: Predicted Electronic Properties of this compound (Note: These are hypothetical values based on typical results for similar molecules from quantum chemical calculations and are for illustrative purposes.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Conformational Analysis and Energy Landscapes via Computational Methods
The conformational flexibility of the cyclohexane (B81311) ring is a central aspect of the molecular structure of this compound. Computational methods, including molecular mechanics (MM) and DFT, are employed to explore the potential energy surface and identify stable conformers.
The cyclohexane ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. For substituted cyclohexanes, the chair conformation is typically the most stable. In this compound, the two bulky substituents—the Boc-amino group and the methyl/hydroxyl-bearing carbon—are in a 1,4-cis relationship. This leads to two possible chair conformers that can interconvert via a ring-flip process.
One chair conformer will have the Boc-amino group in an axial position and the methyl group in an axial position (with the hydroxyl group being equatorial). The other chair conformer will have both the Boc-amino group and the methyl group in equatorial positions. Due to the significant steric bulk of the tert-butylcarbonyl (Boc) group, the conformer where the Boc-amino group occupies an equatorial position is expected to be significantly lower in energy and thus the predominantly populated conformation. Computational studies on similar cis-1,4-disubstituted cyclohexanes have consistently shown a strong preference for conformations that place the largest substituent in an equatorial position to minimize unfavorable 1,3-diaxial interactions.
Table 2: Calculated Relative Energies of this compound Conformers (Note: These are estimated energy differences based on A-values and computational studies of related cyclohexane derivatives.)
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Chair 1 | Equatorial Boc-amino, Equatorial Methyl | 0.00 | >99% |
| Chair 2 | Axial Boc-amino, Axial Methyl | ~4.5 - 5.5 | <1% |
| Twist-Boat | - | ~5.0 - 6.0 | <1% |
Transition State Modeling for Reaction Mechanism Elucidation
Transition state (TS) modeling is a powerful computational tool for investigating the mechanisms of chemical reactions. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy barrier for a reaction can be determined, providing insights into reaction rates and feasibility.
For this compound, TS modeling could be applied to understand various potential reactions. For instance, in an intramolecular cyclization reaction where the nitrogen of the Boc-amino group acts as a nucleophile, computational modeling could elucidate the stereochemical outcome by comparing the activation energies of different reaction pathways. The model would reveal the precise geometry of the molecule as it proceeds from the reactant, through the transition state, to the product.
Prediction of Reactivity and Stereoselectivity
Computational models can predict the reactivity and stereoselectivity of this compound in various chemical transformations. By analyzing the electronic structure and steric accessibility of different sites within the molecule, predictions can be made about where and how a reaction is most likely to occur.
For example, the nucleophilicity of the nitrogen atom and the oxygen atom can be quantified using computational methods. The calculated electrostatic potential map would show regions of negative potential, indicating likely sites for electrophilic attack. Furthermore, the conformational analysis (as discussed in 8.2) is crucial for predicting stereoselectivity. Since the molecule exists predominantly in a single chair conformation, reagents are expected to approach from the sterically less hindered face, leading to a predictable stereochemical outcome. For instance, an electrophilic attack on the hydroxyl group would likely occur from the equatorial face, opposite to the bulky axial hydrogens.
Future Research Directions and Outlook
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic methods for producing functionalized cyclohexanols often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on developing greener and more atom-economical synthetic pathways.
Biocatalysis: Enzymatic cascades could offer a highly selective and environmentally benign route to cis-4-(Boc-amino)-1-methylcyclohexanol and its derivatives. rsc.org The use of engineered enzymes, such as alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs), could enable the direct and stereoselective amination of corresponding diols or ketoalcohols under mild, aqueous conditions. rsc.org This approach would minimize the use of protecting groups and hazardous reagents.
Mechanochemistry: Solvent-free synthesis using techniques like ball milling is a rapidly growing area of green chemistry. rsc.org Investigating the mechanochemical synthesis of this compound could lead to processes with reduced solvent usage, lower energy consumption, and minimized waste production. rsc.org
Catalytic Hydrogenation: The development of novel heterogeneous catalysts for the hydrogenation of substituted anilines or nitroarenes could provide a more direct and scalable route. Research into catalysts that favor the cis diastereomer would be particularly valuable.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. rsc.org | Engineering of specific enzymes (e.g., ADHs, AmDHs). rsc.org |
| Mechanochemistry | Solvent-free, reduced energy consumption. rsc.org | Optimization of reaction conditions and scalability. |
| Catalytic Hydrogenation | Scalability, potential for high efficiency. | Development of diastereoselective heterogeneous catalysts. |
Exploration of Novel Reactivity and Unprecedented Transformations
The unique arrangement of functional groups in this compound opens avenues for exploring novel chemical transformations.
Intramolecular Reactions: The proximity of the amino and hydroxyl groups could be exploited in intramolecular cyclization reactions to form novel heterocyclic scaffolds, such as oxazolidinones or other bicyclic systems. nih.govrsc.org These structures are of significant interest in medicinal chemistry.
Ring-Opening and Rearrangement Reactions: Under specific catalytic conditions, the cyclohexane (B81311) ring could undergo rearrangement or ring-opening to yield unique linear or macrocyclic structures.
Directed C-H Functionalization: The existing functional groups could be used to direct the selective functionalization of C-H bonds on the cyclohexane ring, allowing for the late-stage introduction of additional chemical diversity.
Expansion of Applications in Medicinal Chemistry and Materials Science
The cyclohexane scaffold is a prevalent motif in many biologically active compounds and functional materials. pharmablock.comwikipedia.org
Medicinal Chemistry: The three-dimensional nature of the cyclohexyl group is advantageous in drug design, as it can provide more contact points with target proteins compared to flat aromatic rings. pharmablock.com Derivatives of this compound could be explored as scaffolds for the development of new therapeutic agents, including kinase inhibitors and antiviral compounds. acs.org The amino alcohol moiety is a key pharmacophore in numerous bioactive molecules.
Materials Science: Cyclohexanol-based derivatives are used in the production of polymers and plasticizers. wikipedia.org The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polyamides, polyurethanes, and polyesters with unique properties. researchgate.net For instance, incorporating this rigid, functionalized ring into a polymer backbone could enhance thermal stability or introduce specific interactive properties. Copolymers derived from cyclohexene (B86901) oxide and carbon dioxide have shown promise as toughened plastics and elastomers. nih.gov
| Application Area | Potential Use | Rationale |
| Medicinal Chemistry | Scaffolds for kinase inhibitors, antiviral agents. | 3D structure offers enhanced protein binding. pharmablock.comacs.org |
| Materials Science | Monomers for specialty polymers (polyamides, etc.). | Bifunctionality and rigid core can impart unique properties. researchgate.net |
Integration of Advanced Experimental and Computational Approaches for Mechanistic Understanding
A deeper understanding of the reaction mechanisms involving this compound will be crucial for optimizing existing transformations and discovering new ones.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to investigate the transition states and reaction pathways of synthetic routes and subsequent transformations. rsc.org This can provide insights into stereoselectivity and help in the rational design of catalysts and reaction conditions. chemrxiv.org Computational studies are valuable for elucidating complex reaction mechanisms, including those involving dirhodium-catalyzed reactions. escholarship.org
In-Situ Reaction Monitoring: Advanced spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, can be used to monitor reactions in real-time. spectroscopyonline.comcardiff.ac.uk This allows for the identification of transient intermediates and the collection of kinetic data, which are essential for a comprehensive mechanistic understanding. nih.gov Attenuated Total Reflection (ATR) infrared spectroscopy is particularly useful for studying reactions in liquid systems. cardiff.ac.uk
| Approach | Application | Expected Outcome |
| Computational Modeling (DFT) | Elucidation of reaction pathways and transition states. rsc.org | Rational catalyst design and optimization of stereoselectivity. chemrxiv.org |
| In-Situ Spectroscopy (FTIR, Raman) | Real-time monitoring of reactions, identification of intermediates. spectroscopyonline.com | Detailed kinetic and mechanistic insights. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing cis-4-(Boc-amino)-1-methylcyclohexanol with high stereochemical purity?
- Methodological Answer : The synthesis typically involves selective Boc protection of the amine group followed by catalytic hydrogenation or stereospecific reduction. For example, highlights a 9-step route yielding 16% overall, emphasizing chiral resolution via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the cis isomer . Key variables include reaction temperature (maintained at 0–25°C during Boc protection) and catalyst choice (e.g., Pd/C for hydrogenation). Monitoring via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and NMR (δ 1.4 ppm for Boc tert-butyl group) ensures intermediate purity .
Q. How can researchers distinguish between cis and trans isomers of 4-(Boc-amino)-1-methylcyclohexanol during synthesis?
- Methodological Answer : Analytical techniques such as GC-MS (e.g., HP-Innowax FSC column, He carrier gas, 60–240°C gradient) or chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol eluents) are critical for isomer separation . NMR spectroscopy is also diagnostic: the cis isomer exhibits distinct coupling constants (J = 4–6 Hz for axial-equatorial proton interactions) compared to trans (J = 10–12 Hz for axial-axial protons) .
Q. What experimental precautions are necessary to prevent Boc deprotection during downstream reactions?
- Methodological Answer : Avoid strongly acidic conditions (e.g., TFA or HCl in dioxane) unless intentional deprotection is required. Use mild bases (e.g., NaHCO₃) in aqueous/organic biphasic systems to maintain Boc stability. notes that HCl can cleave Boc groups, so pH monitoring (target pH 7–8) is essential during workup .
Advanced Research Questions
Q. How can epimerization of the cis isomer be minimized during prolonged storage or reaction conditions?
- Methodological Answer : Epimerization risks increase under acidic/basic conditions or elevated temperatures. Store the compound at –20°C in anhydrous solvents (e.g., DCM or THF) with molecular sieves. Kinetic studies (via ¹H NMR at 25–60°C) show that neutral pH and inert atmospheres (N₂/Ar) reduce racemization. recommends using stabilizing additives like BHT (0.1% w/v) to inhibit radical-mediated degradation .
Q. What computational methods predict the stability and reactivity of this compound in complex reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric strain in the cyclohexanol ring and Boc group interactions. Molecular dynamics simulations (e.g., AMBER force fields) predict solvation effects in polar aprotic solvents like DMF. cites PubChem data (molecular formula C₁₂H₂₃NO₃, MW 245.3 g/mol) for parameterizing energy barriers to rotation .
Q. How do researchers correlate the compound’s stereochemistry with biological activity in enzyme inhibition assays?
- Methodological Answer : Enzymatic assays (e.g., carbonic anhydrase inhibition) compare IC₅₀ values of cis vs. trans isomers. demonstrates that cyclohexanol derivatives with axial substituents exhibit higher binding affinity due to reduced steric hindrance. For example, this compound may show 10-fold greater activity against hCA II compared to trans, validated via fluorescence quenching assays .
Q. What strategies resolve contradictions in reported reaction yields for this compound across literature sources?
- Methodological Answer : Systematic replication studies using controlled variables (e.g., heating rates, GC column types) are critical. notes that rapid heating during dehydration (e.g., forming methylcyclohexene byproducts) can artificially depress yields. Cross-validate results with alternative methods like LC-MS or IR (NIST data ) to confirm product identity .
Methodological Considerations
- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of the Boc group and methyl substituent in the cis configuration .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf-life, with HPLC tracking impurity profiles .
- Data Reproducibility : Adopt open-source reaction databases (e.g., PubChem or Reaxys) to benchmark synthetic protocols against published workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
